N6-Benzoyl-2'-deoxyadenosine
Overview
Description
N6-Benzoyl-2'-deoxyadenosine is a modified nucleoside that has been synthesized and studied for various applications, including its role as a DNA constituent and its interactions with DNA-processing enzymes. It is a derivative of 2'-deoxyadenosine, where the N6 position of the adenine base is substituted with a benzoyl group.
Synthesis Analysis
The synthesis of N6-Benzoyl-2'-deoxyadenosine derivatives has been achieved through different methods. A one-step synthesis approach has been developed that involves treating 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, leading to the formation of N6-2'-deoxyadenosine derivatives in good to excellent yields . Another approach involves an asymmetric synthesis from non-carbohydrate building blocks, utilizing bis(methylthio)methane and methylthiomethyl phenyl sulfone as chemical chameleons .
Molecular Structure Analysis
The molecular structure of N6-Benzoyl-2'-deoxyadenosine is characterized by the presence of a benzoyl group attached to the N6 position of the adenine base. This modification can influence the stability and interactions of the nucleoside with other molecules. For instance, the introduction of a benzoyl group at the N6 position can affect the duplex stability of DNA when incorporated into oligonucleotides .
Chemical Reactions Analysis
N6-Benzoyl-2'-deoxyadenosine can participate in various chemical reactions, particularly those involving its incorporation into DNA. For example, the synthesis of DNA adducts with carcinogenic compounds like benzo[a]pyrene has been described, where the N6 position of 2'-deoxyadenosine is substituted . Additionally, the reactivity of N6-Benzoyl-2'-deoxyadenosine with enzymes like endodeoxyribonuclease Hind III has been studied, showing that modifications at the N6 position can prevent enzymatic phosphodiester hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N6-Benzoyl-2'-deoxyadenosine are influenced by the benzoyl group at the N6 position. This modification can lead to a decrease in the melting temperature (Tm) of DNA duplexes when the modified nucleoside is incorporated into oligonucleotides . The stability of the nucleoside is also affected, as the N6-benzoyl group can make the nucleoside more stable toward acid-catalyzed depurination compared to other protecting groups .
Scientific Research Applications
Oligonucleotide Synthesis
- N6-Benzoyl-2'-deoxyadenosine is used in the synthesis of modified DNA. Schulhof et al. (1987) demonstrated its role in oligonucleotide synthesis, highlighting its stability under specific conditions which is crucial for the preparation of modified DNA containing alkali labile bases such as saturated pyrimidines (Schulhof, Molko, & Teoule, 1987).
Synthesis of Nucleotide Analogs
- Kore et al. (2014, 2015) explored the synthesis of various nucleotide analogs using N6-Benzoyl-2'-deoxyadenosine. These include the efficient synthesis of 2′-deoxyadenosine-3′-O-triphosphate and 3′-O-tetraphosphates, which have significant biological applications (Kore, Yang, & Srinivasan, 2014); (Kore et al., 2015).
DNA Modifications and Epigenetics
- Research by Liu et al. (2016) on DNA modifications during embryogenesis of zebrafish and pig indicates a role of N6-methyldeoxyadenosine, a derivative of deoxyadenosine, suggesting a potential link to N6-Benzoyl-2'-deoxyadenosine in understanding epigenetic mechanisms (Liu et al., 2016).
Synthesis of Nucleopeptides
- N6-Benzoyl-2'-deoxyadenosine has been used in the synthesis of nucleopeptides, as seen in the study by Dreef‐Tromp et al. (1990) for the synthesis of a nucleopeptide fragment from the nucleoprotein of bacteriophage øX174 (Dreef‐Tromp et al., 1990).
Nucleoside Analogs and Isotope Labeling
- The synthesis of isotope-labeled deoxyadenosine derivatives for various research applications, such as tracing DNA modifications in human cells, has also been reported. For example, Liu et al. (2017) used stable isotope-labeled deoxynucleosides for tracing DNA N6-Methyladenine in human cells, indicating the potential for using N6-Benzoyl-2'-deoxyadenosine in similar contexts (Liu et al., 2017).
Safety And Hazards
Future Directions
While the specific future directions for “N6-Benzoyl-2’-deoxyadenosine” are not mentioned in the search results, one paper discusses the role of N6-methyladenosine methylation in glioma and suggests that m6A methylation is expected to become a potential therapeutic target for gliomas in the near future . This could potentially suggest future directions for research into similar compounds like “N6-Benzoyl-2’-deoxyadenosine”.
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHJAPVPCVZSV-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196516 | |
Record name | N-Benzoyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-2'-deoxyadenosine | |
CAS RN |
4546-72-9 | |
Record name | N-Benzoyl-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-2'-deoxyadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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